![molecular formula C25H30N2O2 B14728341 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol CAS No. 6339-73-7](/img/structure/B14728341.png)
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol is a tertiary amino compound characterized by the substitution of the para positions of three phenyl rings in triphenylmethane with two dimethylamino groups and one hydroxy group . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol typically involves the alkylation of methyl and additive-free isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted phenol derivatives .
Applications De Recherche Scientifique
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. As a tertiary amino compound, it can act as a Bronsted base, accepting a hydron from a donor (Bronsted acid). This interaction can lead to various chemical and biological effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol include:
Benzophenone, 4,4’-bis(dimethylamino)-:
4,4’-Bis(dimethylamino)benzhydrol: This compound shares similar functional groups and is used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl rings and the presence of an ethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
6339-73-7 |
|---|---|
Formule moléculaire |
C25H30N2O2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-[bis[4-(dimethylamino)phenyl]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C25H30N2O2/c1-6-29-24-17-20(11-16-23(24)28)25(18-7-12-21(13-8-18)26(2)3)19-9-14-22(15-10-19)27(4)5/h7-17,25,28H,6H2,1-5H3 |
Clé InChI |
VMZIMRUEGOLKNT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
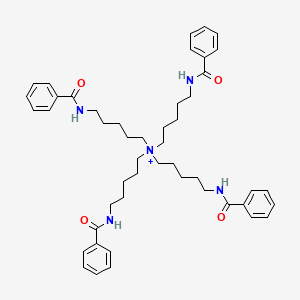
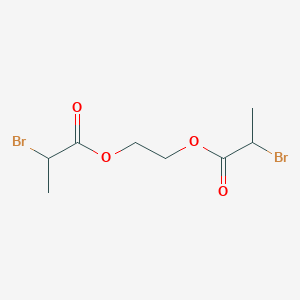
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
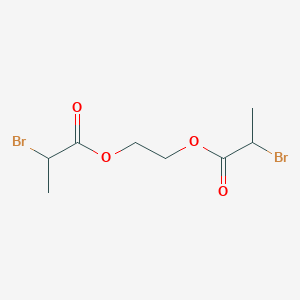
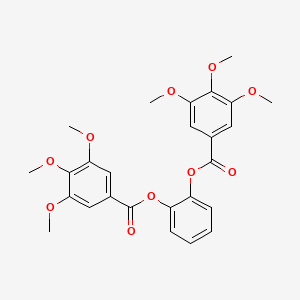
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

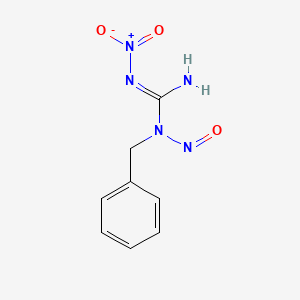

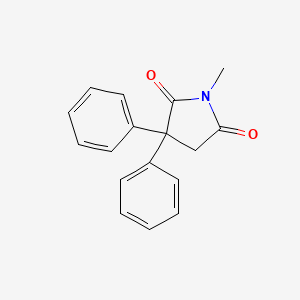
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
